

Spectroscopic Analysis of 2-Cyanoimino-1,3-thiazolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanoimino-1,3-thiazolidine

Cat. No.: B1274029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Cyanoimino-1,3-thiazolidine** (CAS 26364-65-8), a heterocyclic compound of interest in chemical and pharmaceutical research.^{[1][2][3][4][5]} This document outlines the expected spectroscopic characteristics based on available data and theoretical principles for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, alongside visualizations of a common synthetic pathway and a general analytical workflow to support researchers in their laboratory investigations.

Introduction to 2-Cyanoimino-1,3-thiazolidine

2-Cyanoimino-1,3-thiazolidine, with the molecular formula $C_4H_5N_3S$ and a molecular weight of 127.17 g/mol, is a small organic molecule featuring a thiazolidine ring substituted with a cyanoimino group.^[1] Its structure presents several key functional groups amenable to spectroscopic characterization, including a cyano group ($C\equiv N$), an imine ($C=N$), a secondary amine ($N-H$), and a thioether ($C-S-C$) within the heterocyclic ring. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Cyanoimino-1,3-thiazolidine**, ^1H and ^{13}C NMR provide critical information about its structure.

Data Presentation: NMR

Technique	Assignment	Expected Chemical Shift (δ) [ppm]
^1H NMR	-CH ₂ -S-	3.2 - 3.5
	-CH ₂ -N-	3.6 - 3.9
	-NH-	Broad signal, variable position
^{13}C NMR	-CH ₂ -S-	-30
	-CH ₂ -N-	~50
C≡N		~118
C=N		~160

Note: ^{13}C NMR shifts are estimated based on typical values for similar functional groups and thiazolidine derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Cyanoimino-1,3-thiazolidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Tune and shim the NMR spectrometer (e.g., 300 or 500 MHz) according to standard procedures to optimize magnetic field homogeneity.[\[9\]](#)

- Acquire spectra at a constant temperature, typically 25°C.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: FTIR

Functional Group	Vibration Mode	**Expected	
		Absorption Range (cm ⁻¹) **	Intensity
N-H	Stretching	3200 - 3400	Medium
C-H (sp ³)	Stretching	2850 - 3000	Medium
C≡N (Nitrile)	Stretching	2220 - 2260	Medium, Sharp
C=N (Imine)	Stretching	1640 - 1690	Medium
C-N	Stretching	1250 - 1350	Medium
C-S	Stretching	600 - 800	Weak

Note: These are expected ranges based on standard FTIR correlation tables.[\[10\]](#)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of solid **2-Cyanoimino-1,3-thiazolidine** using an agate mortar and pestle to reduce particle size.[\[11\]](#)
 - Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.[\[12\]](#)[\[13\]](#)
 - Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent pellet.[\[12\]](#)
- Data Acquisition:

- Place the KBr pellet into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm^{-1}).
[\[13\]](#)
- The final spectrum is typically presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π -electrons and non-bonding electrons.

Data Presentation: UV-Vis

Electronic Transition	Chromophore	Expected λ_{max} (nm)
$n \rightarrow \pi$	C=N	~270 - 300 (Weak)
$\pi \rightarrow \pi$	C=N conjugated with C≡N	~220 - 250 (Strong)

Note: The cyanoimino moiety constitutes a conjugated system which influences the absorption wavelengths.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of **2-Cyanoimino-1,3-thiazolidine** using a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
 - The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).[\[17\]](#)
- Instrument Setup:
 - Use a matched pair of quartz cuvettes (one for the sample, one for the blank).

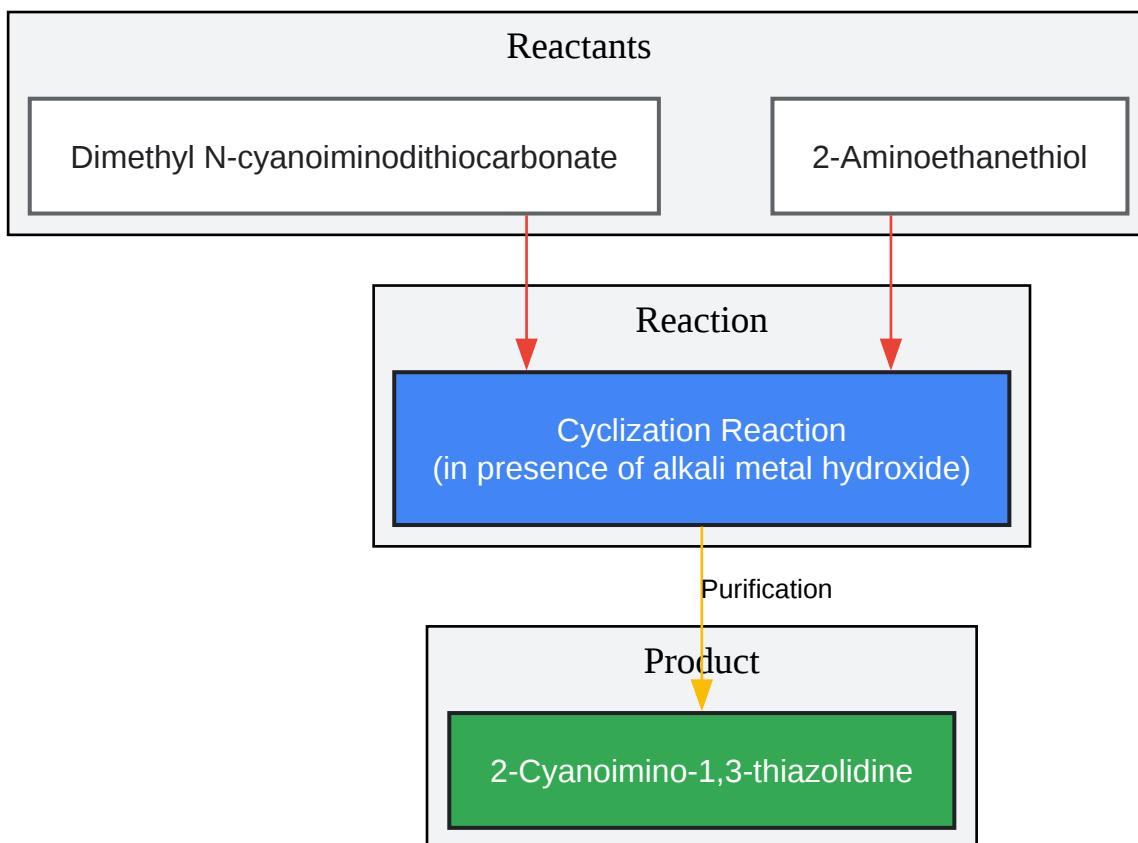
- Fill the reference cuvette with the pure solvent to serve as a blank.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Replace the blank with the sample cuvette.
 - Scan a range of wavelengths (e.g., 190 - 400 nm) to obtain the absorption spectrum.[\[17\]](#)
 - The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

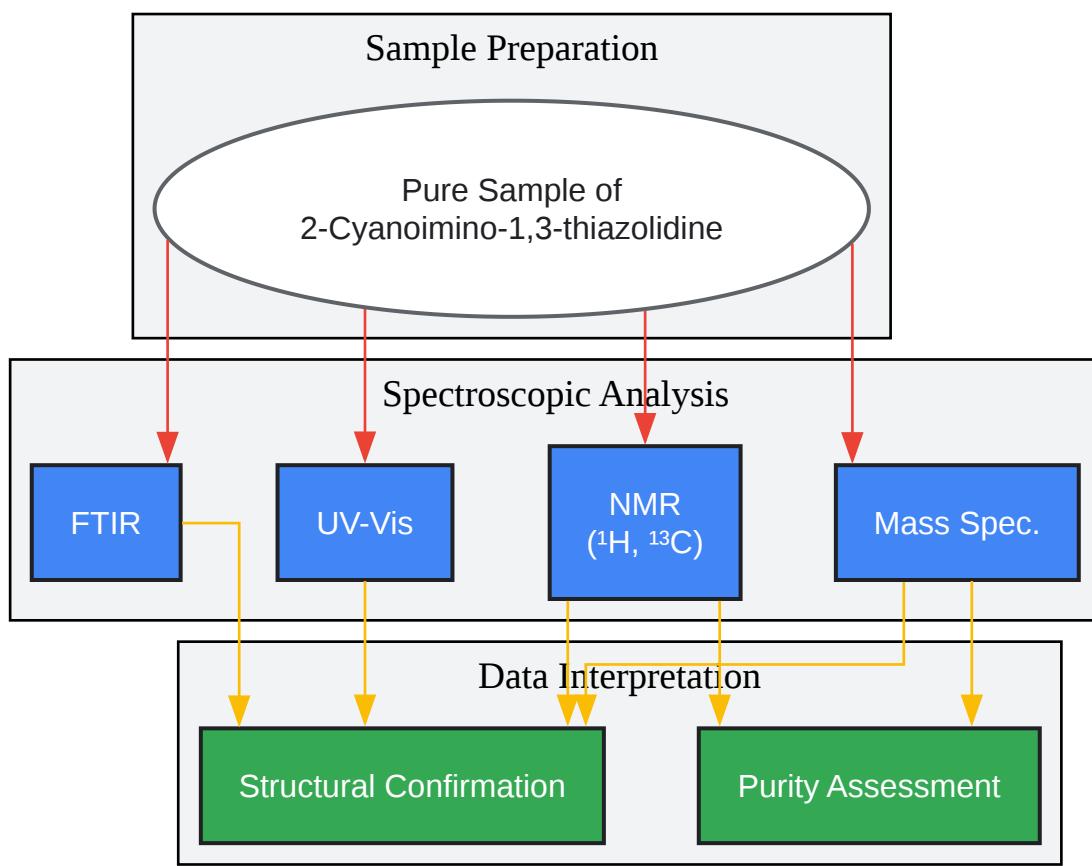
Data Presentation: MS

Technique	Ion	Expected m/z	Notes
ESI, CI	$[\text{M}+\text{H}]^+$	128.02	Molecular ion peak (protonated). Expected for soft ionization techniques. [18]
EI	$[\text{M}]^+$	127.01	Molecular ion peak. May be weak or absent in hard ionization.


Note: The exact mass of $\text{C}_4\text{H}_5\text{N}_3\text{S}$ is 127.0204. Fragmentation patterns would depend on the ionization energy and technique used.

Experimental Protocol: Mass Spectrometry

- Sample Introduction:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or coupled with a chromatographic system (e.g., LC-MS).
- Ionization:
 - Select an appropriate ionization technique. For determining the molecular weight, soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to keep the molecule intact.^{[18][19]} Electron Ionization (EI) can be used to induce fragmentation for structural analysis.
- Mass Analysis:
 - The ionized molecules are separated in the mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.^[20]
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data provides the molecular weight and, with high-resolution instruments, can be used to confirm the elemental composition.


Visualizations: Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate a common synthetic route to **2-Cyanoimino-1,3-thiazolidine** and a general workflow for its spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Cyanoimino-1,3-thiazolidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanoiminothiazolidine | 26364-65-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Cyanoimino-1,3-thiazolidine | 26364-65-8 [sigmaaldrich.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. chembk.com [chembk.com]
- 6. Thiazolidine | C3H7NS | CID 10444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. THIAZOLIDINE(504-78-9) 13C NMR [m.chemicalbook.com]
- 9. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 10. instanano.com [instanano.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. eu-opensci.org [eu-opensci.org]
- 17. longdom.org [longdom.org]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. zefsci.com [zefsci.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Cyanoimino-1,3-thiazolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274029#spectroscopic-analysis-of-2-cyanoimino-1-3-thiazolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com